DIQ3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

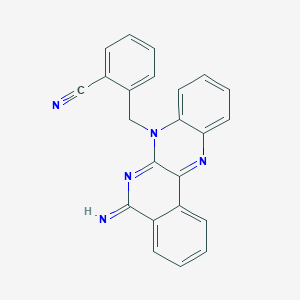

C23H15N5 |

|---|---|

Molekulargewicht |

361.4 g/mol |

IUPAC-Name |

2-[(5-iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile |

InChI |

InChI=1S/C23H15N5/c24-13-15-7-1-2-8-16(15)14-28-20-12-6-5-11-19(20)26-21-17-9-3-4-10-18(17)22(25)27-23(21)28/h1-12,25H,14H2 |

InChI-Schlüssel |

VNGXJYBUAVOJRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C4C2=NC(=N)C5=CC=CC=C54)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

DIQ3: A Technical Guide to Synthesis, Characterization, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical characterization, and biological activity of the novel anti-cancer compound, 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3). This compound has demonstrated significant potential in targeting colon cancer cells, particularly cancer stem cells (CSCs), by modulating key oncogenic signaling pathways. This document details the experimental protocols for its synthesis and biological evaluation, presents quantitative data in a structured format, and visualizes complex pathways and workflows for enhanced comprehension.

Chemical Synthesis of this compound

The synthesis of this compound is a four-step process, commencing from the reaction of o-phenylenediamine and o-cyanobenzaldehyde. The intermediates are isolated and characterized at each stage.

Synthesis Workflow

Caption: Four-step synthesis of this compound from o-phenylenediamine and o-cyanobenzaldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-2-(((2-Aminophenyl)imino)methyl)benzonitrile (Intermediate 3a)

-

o-Phenylenediamine (3.05 g, 28.2 mmol) and o-cyanobenzaldehyde (4.55 g, 34.7 mmol) are dissolved in ethanol (11 mL).

-

The reaction mixture is stirred at room temperature for 45 minutes.

-

The resulting precipitate is cooled in an ice bath.

-

The crystals are collected by suction filtration and washed with cold ethanol to yield orange crystals of Intermediate 3a.

Step 2: Synthesis of Intermediate 4a

-

Detailed protocol for this step is not fully available in the provided search results.

Step 3: Synthesis of Intermediate 5a

-

Intermediate 4a (1 equivalent) is treated with 2-cyanobenzaldehyde (1.2 equivalents) in dimethyl sulfoxide (DMSO).

-

A few drops of acetic acid are added, and the reaction is stirred at room temperature.

Step 4: Synthesis of this compound

-

Intermediate 5a (0.065 g, 0.20 mmol) is partially dissolved in acetonitrile (5 mL).

-

An excess of potassium cyanide (KCN), previously dissolved in a minimal amount of water, is added to the solution.

-

The reaction is heated to 60-65 °C and left for 24 hours.

-

The precipitated product is collected by suction filtration and washed with cold methanol to yield orange crystals of this compound.

Chemical Characterization

The synthesized this compound and its intermediates are characterized using various analytical techniques to confirm their structure and purity.

Physicochemical and Spectroscopic Data

| Compound/Intermediate | Property | Value |

| Intermediate 3a | Melting Point | 99–103 °C |

| This compound | Decomposition Temperature | 212–215 °C |

| This compound | ¹³C NMR (126 MHz, DMSO-d₆), δ (ppm) | 45.27, 110.20, 110.91, 111.12, 117.02, 117.16, 117.96, 119.32, 128.27, 128.43, 129.83, 131.07, 131.64, 133.50, 133.84, 133.94, 134.63, 135.00, 138.51, 144.09, 144.33, 152.93 |

| This compound | FTIR (cm⁻¹) | Specific wavenumbers not available in search results. |

Biological Activity and Characterization

This compound exhibits potent anti-cancer activity against human colon cancer cell lines, notably HCT116 and HT29. Its efficacy is attributed to the inhibition of cell viability, induction of apoptosis, and targeting of cancer stem cells.

Quantitative Biological Data

| Assay | Cell Line | Parameter | Result |

| MTT Assay | HCT116, HT29 | IC₅₀ | ~4 µM |

| MTT Assay | HCT116, HT29 | Cell Viability Inhibition (4 µM, 24h) | >30% |

| MTT Assay | HCT116, HT29 | Cell Viability Inhibition (4 µM, 48h & 72h) | >50% |

| Colonosphere Formation Assay | HCT116 | Sphere Forming Unit (SFU) Inhibition | Significant inhibition at 0.1 µM |

| Cell Cycle Analysis (72h) | HCT116 | G1 Phase Arrest | Increase from 45.6% to 60.2% |

| Cell Cycle Analysis (72h) | HCT116 | Sub-G1 Population (Apoptosis) | 3.5-fold increase |

| Cell Cycle Analysis (72h) | HT29 | Sub-G1 Population (Apoptosis) | 5.0-fold increase |

Experimental Protocols: Biological Assays

MTT Cell Viability Assay

-

Seed HCT116 or HT29 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 4, and 10 µM) for 24, 48, and 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Colonosphere Formation Assay

-

Culture HCT116 cells as single cells in Matrigel in a serum-free medium.

-

Treat the cells with different concentrations of this compound (e.g., 0.01, 0.1, 1 µM).

-

Replenish the medium with fresh this compound every two days for 11 days.

-

Count the number of colonospheres formed under an inverted light microscope.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects by targeting and downregulating key oncogenic signaling pathways, including the β-catenin, AKT, and ERK pathways. This leads to the inhibition of cell proliferation and survival.

This compound Signaling Pathway Inhibition

Caption: this compound downregulates β-catenin, AKT, and ERK pathways, leading to anti-cancer effects.

Experimental Protocol: Western Blot Analysis

-

Treat HCT116 or HT29 cells with the IC₅₀ concentration of this compound for a specified time (e.g., 72 hours).

-

Lyse the cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for β-catenin, p-ERK, ERK, p-AKT, and AKT.

-

Incubate with a corresponding secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system to analyze the changes in protein expression and phosphorylation levels.[1]

Conclusion

This compound is a promising heterocyclic compound with potent and selective anti-cancer activity against colon cancer cells.[2] Its multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key survival pathways, particularly in cancer stem cells, makes it a strong candidate for further pre-clinical and clinical investigation.[3] This guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

The Emerging Therapeutic Potential of Diiminoquinones: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiminoquinone (DIQ) compounds are an emerging class of heterocyclic molecules that are gaining significant attention in the field of oncology for their potent anticancer activities. Structurally similar to quinones, which are known for their redox properties and therapeutic applications, novel diiminoquinones have demonstrated efficacy in targeting key oncogenic pathways and eradicating therapy-resistant cancer stem cells (CSCs).[1][2][3] This technical guide provides an in-depth overview of the biological activity of a novel diiminoquinone compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The focus is on its effects on colorectal cancer (CRC), a leading cause of cancer-related mortality where CSCs are implicated in tumor recurrence and therapeutic resistance.[1][4]

Anticancer Activity of a Novel Diiminoquinone (DIQ)

A novel diiminoquinone compound has shown significant anticancer effects against human colorectal cancer cell lines HCT116 and HT29.[1][2][4] Its activity is characterized by the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis.[1][4] Notably, this compound has also demonstrated the ability to target the highly resistant cancer stem cell population, suggesting its potential to overcome chemoresistance and prevent cancer relapse.[3][5]

Quantitative Analysis of Cytotoxicity

The antiproliferative effects of DIQ were observed to be both time- and dose-dependent in HCT116 and HT29 colorectal cancer cells.[1][6] The following tables summarize the key findings from in vitro assays.

Table 1: Effect of DIQ on the Proliferation of Colorectal Cancer Cell Lines (MTT Assay) [1]

| Cell Line | Concentration (µmol/L) | 24 hours (% Inhibition) | 48 hours (% Inhibition) | 72 hours (% Inhibition) |

| HCT116 | 1 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 4 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| HT29 | 1 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 4 | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Note: The source indicates significant inhibition at these concentrations and time points in a dose-dependent manner, but does not provide specific percentage values.

Table 2: Effect of DIQ on Cancer Stem Cell Self-Renewal (Sphere Formation Assay) [1][4]

| Cell Line | Concentration (µmol/L) | Effect on Sphere-Forming Ability |

| HCT116 | 1 | Reduced |

| HT29 | 1 | Reduced |

Mechanism of Action

The anticancer activity of DIQ is attributed to its ability to induce apoptosis and modulate key oncogenic signaling pathways.[1][4]

Induction of Apoptosis and Oxidative Stress

Treatment with DIQ leads to an accumulation of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[1][4] This is accompanied by an increase in the production of reactive oxygen species (ROS) within the cancer cells.[1][4] The generation of ROS is a known mechanism by which quinone-based compounds exert their cytotoxic effects.[7][8]

Downregulation of Oncogenic Signaling Pathways

Mechanistically, DIQ targets and downregulates the main components of several stem cell-related oncogenic signaling pathways.[1][4] Specifically, it has been shown to inhibit the β-catenin, AKT, and ERK pathways, which are aberrantly activated in many human cancers and play crucial roles in cell survival, proliferation, and differentiation.[1]

Experimental Protocols

The biological activities of DIQ were assessed using a variety of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Cell Culture

Human colorectal cancer cell lines (HCT116, HT29) and a non-tumorigenic fetal human intestinal cell line (FHs74Int) were used.[3][6] The cancer cell lines were maintained in RPMI-1640 medium, while the normal cell line was cultured in DMEM/F12 medium. All media were supplemented with fetal bovine serum and antibiotics, and cells were cultured at 37°C in a 5% CO2 incubator.[6]

MTT Cell Proliferation Assay

The anti-proliferative effects of DIQ were quantified using the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] assay.[1]

-

Cells were seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.

-

Subconfluent cells were then treated with various concentrations of DIQ (e.g., 1, 4, and 10 µmol/L) for 24, 48, and 72 hours.

-

Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability relative to untreated controls.

Transwell Invasion Assay

The effect of DIQ on cancer cell invasion was evaluated using a Transwell invasion assay.[1]

-

The upper chamber of a Transwell insert was coated with Matrigel™.

-

Cells, with or without DIQ treatment, were seeded in the upper chamber in a serum-free medium.

-

The lower chamber was filled with a medium containing 10% FBS to act as a chemoattractant.

-

After 72 hours of incubation, non-migratory cells in the upper chamber were removed.

-

Invading cells on the lower surface of the membrane were fixed, stained with hematoxylin and eosin, and counted under a microscope.

Cell Cycle Analysis by Flow Cytometry

Cell cycle distribution was analyzed using propidium iodide (PI) staining and flow cytometry.[1]

-

HCT116 and HT29 cells were seeded in 6-well plates and treated with DIQ for 24 and 72 hours.

-

Cells were harvested, washed with PBS, and fixed.

-

The fixed cells were then stained with a solution containing PI and RNase.

-

The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was confirmed using Annexin V-FITC and PI staining.[1]

-

Cells were seeded in 6-well plates and treated with DIQ for 72 hours.

-

Cells were harvested and washed in cold PBS.

-

The cell pellet was resuspended in a binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Sphere Formation Assay for Cancer Stem Cells

The ability of DIQ to target CSCs was assessed using a sphere formation assay.[1]

-

Single-cell suspensions of HCT116 and HT29 cells were plated in ultra-low attachment plates.

-

Cells were cultured in a serum-free medium supplemented with growth factors to promote the growth of colonospheres.

-

The cultures were treated with a sub-toxic dose of DIQ (1 µmol/L).

-

The number and size of the formed spheres (colonospheres) were quantified over several generations to assess the self-renewal capacity of the CSCs.

Conclusion and Future Directions

The novel diiminoquinone compound investigated here exhibits potent anticancer activity against colorectal cancer cells through the induction of apoptosis, generation of oxidative stress, and downregulation of critical oncogenic signaling pathways.[1][4] Its ability to target and inhibit the self-renewal of cancer stem cells in both 2D and 3D models, including patient-derived organoids, highlights its significant therapeutic potential.[1][2][4] These findings establish DIQ as a promising candidate for further preclinical and clinical development as a novel treatment strategy for colorectal cancer, particularly in preventing recurrence by targeting the resilient CSC population.[3][5] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its broader mechanisms of action across different cancer types.

References

- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

Investigating the Antitumor Properties of DIQ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitumor properties of the novel diiminoquinone compound, DIQ3. The information presented herein is a synthesis of current research findings, focusing on the compound's efficacy, mechanism of action, and experimental validation in preclinical models of colorectal cancer.

Executive Summary

This compound, a novel heterocyclic compound with structural similarities to quinone systems, has demonstrated significant antitumor activity, particularly against colorectal cancer (CRC). It effectively inhibits cancer cell proliferation, migration, and invasion. Mechanistically, this compound induces apoptosis and cell cycle arrest and notably targets cancer stem cells (CSCs) by downregulating key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT, and MAPK/ERK. This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and provides visual representations of its mechanism of action.

Quantitative Efficacy Data

The antitumor effects of this compound have been quantified in various in vitro studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines [1]

| Cell Line | Treatment Duration | IC50 Value (µM) |

| HCT116 | 72 hours | ~4 |

| HT29 | 72 hours | ~4 |

Table 2: Effect of this compound on Cell Proliferation in HCT116 and HT29 Cell Lines [1]

| Cell Line | This compound Concentration (µM) | Time Point (hours) | Proliferation Inhibition (%) |

| HCT116 | 4 | 24 | >30 |

| HT29 | 4 | 24 | >30 |

| HCT116 | 4 | 48 | >50 |

| HT29 | 4 | 48 | >50 |

| HCT116 | 4 | 72 | >50 |

| HT29 | 4 | 72 | >50 |

Table 3: Impact of this compound on Cancer Stem Cell Self-Renewal [1][2][3]

| Cell Line | Model | This compound Concentration (µM) | Effect |

| HCT116 | Colonosphere Formation (3D) | 1 | Reduced sphere-forming and self-renewal ability |

| HT29 | Colonosphere Formation (3D) | 1 | Reduced sphere-forming and self-renewal ability |

| Patient-Derived Organoids | 3D Culture | Not Specified | Significant decrease in organoid count and size |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its antitumor effects by targeting critical signaling pathways that are frequently dysregulated in cancer. The primary mechanism involves the downregulation of the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK pathways, which are crucial for cancer stem cell maintenance and tumor progression.[1][4]

Caption: this compound inhibits key oncogenic signaling pathways.

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's antitumor properties.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Protocol:

-

Human colorectal cancer cell lines (HCT116 and HT29) are seeded in 96-well plates.[1]

-

After cell attachment, they are treated with various concentrations of this compound (e.g., 1, 4, and 10 µmol/L) for different time points (24, 48, and 72 hours).[1]

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

HCT116 and HT29 cells are grown to confluence in 6-well plates.[1]

-

A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

The detached cells are washed away, and the cells are then treated with this compound at its IC50 concentration.[1]

-

Images of the wound are captured at different time points (e.g., 0 and 72 hours) using a microscope.[1]

-

The rate of wound closure is measured and compared between this compound-treated and control cells to determine the inhibition of cell migration.[1]

Cell Invasion Assay (Transwell Invasion Assay)

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

HCT116 and HT29 cells, pre-treated with this compound at its IC50 concentration, are seeded in the upper chamber of the Transwell insert in a serum-free medium.[1]

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation (e.g., 72 hours), non-invading cells on the upper surface of the membrane are removed.[1]

-

The invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The percentage of invasion is calculated relative to the control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

HCT116 and HT29 cells are treated with this compound at its IC50 concentration for a specific duration (e.g., 72 hours).[1]

-

The cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis) are quantified.[1]

Sphere Formation Assay (3D Culture)

Objective: To assess the impact of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Single-cell suspensions of HCT116 or HT29 cells are seeded in ultra-low attachment plates.

-

The cells are cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of colonospheres.

-

The cells are treated with sub-toxic doses of this compound (e.g., 1 µmol/L).[1]

-

After a period of incubation (e.g., 10-14 days), the number and size of the formed spheres are quantified using a microscope.

-

A reduction in sphere formation indicates an inhibitory effect on cancer stem cell self-renewal.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's effects.

Caption: Workflow for determining cell viability using MTT assay.

Caption: Logical flow of this compound's antitumor effects.

Conclusion

This compound is a promising novel therapeutic agent with potent anticancer effects against colorectal cancer. Its multifaceted mechanism of action, which includes the inhibition of key oncogenic signaling pathways and the targeting of cancer stem cells, positions it as a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the investigation of this compound.

References

- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of DIQ3 on Colon Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the novel therapeutic diiminoquinone compound, DIQ3, on colon cancer stem cells (CSCs). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the cellular signaling pathways affected by this compound.

Core Mechanism of Action

This compound has demonstrated significant anticancer effects on human colorectal cancer (CRC) cells, with a particular efficacy against the highly resistant colon cancer stem cell subpopulation. Its primary mechanism involves the inhibition of cell proliferation, migration, and invasion, alongside the induction of apoptosis. Critically, this compound targets and reduces the self-renewal capacity of colon CSCs by downregulating key oncogenic signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the colon cancer cell lines HCT116 and HT29, which are widely used models for studying colorectal cancer and its stem-like cell populations.

Table 1: Effect of this compound on Cell Proliferation in 2D Culture

| Cell Line | This compound Concentration (μmol/L) | Time (hours) | Inhibition of Cell Proliferation |

| HCT116 | 4 | 24 | >30% |

| HT29 | 4 | 24 | >30% |

| HCT116 | 4 | 48 | >50% |

| HT29 | 4 | 48 | >50% |

| HCT116 | 4 | 72 | >50% |

| HT29 | 4 | 72 | >50% |

Table 2: Effect of this compound on Colon Cancer Stem Cell Self-Renewal

| Cell Line | This compound Concentration (μmol/L) | Assay | Effect |

| HCT116 | 1 | Sphere Formation Assay | Reduction in sphere-forming and self-renewal ability |

| HT29 | 1 | Sphere Formation Assay | Reduction in sphere-forming and self-renewal ability |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Treatment | Observation |

| HCT116 | Yes | Accumulation of cells in the sub-G1 region |

| HT29 | Yes | Accumulation of cells in the sub-G1 region |

Table 4: Effect of this compound on Protein Expression in 2D and 3D Cultures

| Cell Line | Culture | Protein | Effect |

| HCT116 & HT29 | 2D | p53 | Upregulation |

| HCT116 & HT29 | 2D | p21 | Upregulation |

| HCT116 & HT29 | 2D & 3D | β-catenin | Downregulation |

| HCT116 & HT29 | 2D & 3D | p-ERK | Downregulation |

| HCT116 & HT29 | 2D & 3D | p-AKT | Downregulation |

| HCT116 & HT29 | 2D | PCNA | Downregulation |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Cell Culture

-

Cell Lines: HCT116 and HT29 human colorectal cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Sphere Formation Assay

This assay is used to assess the self-renewal and sphere-forming ability of colon cancer stem/progenitor cells.

-

Cell Seeding: Dissociate monolayer cells into a single-cell suspension using Trypsin-EDTA.

-

Plating: Plate 500 cells per well in a 96-well plate.

-

Sphere Formation Medium: Serum-free DMEM/F12 medium supplemented with 0.4% BSA, 0.2x B27 supplement, 10 ng/mL recombinant EGF, and 10 ng/mL bFGF.

-

Incubation: Culture for 10 days to allow for sphere formation.

-

Analysis: Count the number of spheres formed and capture images.

3.3. Western Blot Analysis

This technique is used to detect changes in protein expression levels.

-

Protein Extraction: For 2D cultures, treat cells in 12-well plates with this compound and then collect. For 3D cultures, collect spheres from 24-well plates, wash with PBS, and extract proteins using RIPA lysis buffer.

-

Protein Quantification: Quantify protein extracts using the DC Bio-Rad Protein Assay.

-

Electrophoresis: Mix equal amounts of protein lysate with Laemmli Sample Buffer and run on a 12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, p-ERK, ERK, p-AKT, AKT, p53, p21, and PCNA overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system.

3.4. Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Treat HCT116 and HT29 cells with this compound for 24 and 72 hours.

-

Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits colon CSCs by downregulating β-catenin, AKT, and ERK pathways.

References

The Diiminoquinone Analogue DIQ3: A Technical Whitepaper on its Pharmacological Properties and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological properties of 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile, designated as DIQ3. A novel heterocyclic compound, this compound has demonstrated significant potential as an anticancer agent, particularly in the context of colorectal cancer (CRC). This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key cellular signaling pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant challenge posed by tumor relapse, often attributed to a subpopulation of cancer stem cells (CSCs) that are resistant to conventional chemotherapeutics.[1] The quest for novel therapeutic agents that can effectively target both the bulk tumor and the resilient CSC population is of paramount importance. This compound, a diiminoquinone derivative, has emerged as a promising candidate in this arena.[1][2] This whitepaper will delve into the core pharmacological characteristics of this compound, with a focus on its demonstrated efficacy against colon cancer cells.

Pharmacological Profile of this compound

Anticancer Activity

This compound exhibits potent cytotoxic and antiproliferative effects against human colorectal cancer cell lines in a time- and dose-dependent manner.[3] Its activity extends to the inhibition of key processes involved in metastasis, including cell migration and invasion.[1] A crucial aspect of this compound's pharmacological profile is its ability to target and inhibit the self-renewal capacity of colon cancer stem/progenitor cells, a key factor in preventing tumor recurrence.[1][4]

Mechanism of Action

The anticancer effects of this compound are multifaceted and appear to be mediated through the modulation of several critical oncogenic signaling pathways. Mechanistic studies have revealed that this compound can induce apoptosis and cause cell cycle arrest in colorectal cancer cells.[1][3] Furthermore, this compound has been shown to downregulate the principal components of signaling pathways frequently dysregulated in cancer, including the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK pathways.[1][4] The generation of reactive oxygen species (ROS) has also been implicated in the cellular response to this compound.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies investigating the pharmacological effects of this compound on human colorectal cancer cell lines.

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay | Time Point (hours) | IC50 (µM) | Citation |

| HCT116 | MTT | 48 | ~4 | [3] |

| HT29 | MTT | 48 | ~4 | [3] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Colorectal Cancer Cell Lines (at 72 hours)

| Cell Line | Treatment | Parameter | Result | Citation |

| HCT116 | 4 µM this compound | Total Apoptotic Cells | 61% | [3] |

| HT29 | 4 µM this compound | Total Apoptotic Cells | 70% | [3] |

| HCT116 | 4 µM this compound | Sub-G1 Phase Cells | 3.5-fold increase | [3] |

| HT29 | 4 µM this compound | Sub-G1 Phase Cells | 5.0-fold increase | [3] |

Table 3: Effects of this compound on Cancer Stem Cell Properties

| Cell Line | Assay | Treatment | Effect | Citation |

| HCT116 | Colonosphere Formation | 0.5 and 1 µM this compound | >50% reduction in Sphere Forming Unit (SFU) at generation 1 | [1] |

| HT29 | Colonosphere Formation | 0.5 and 1 µM this compound | >50% reduction in Sphere Forming Unit (SFU) at generation 1 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.

Caption: Signaling pathways downregulated by this compound.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound in a laboratory setting.

Caption: A generalized workflow for in vitro evaluation of this compound.

Logical Relationship of this compound's Anticancer Effects

This diagram illustrates the logical flow from this compound's molecular interactions to its ultimate anticancer outcomes.

Caption: Logical flow of this compound's anticancer mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological properties.

MTT Cell Viability Assay

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 4, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell viability.

Wound Healing (Scratch) Assay

This assay is employed to evaluate cell migration.

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Scratch Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing a sub-lethal concentration of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells in the upper chamber in serum-free medium containing this compound or vehicle control.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 48 hours).

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained, invaded cells in several microscopic fields.

-

Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Colonosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Single-Cell Suspension: Prepare a single-cell suspension of colorectal cancer cells.

-

Cell Seeding: Seed the cells at a low density (e.g., 1000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Medium: Culture the cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treatment: Add this compound at sub-toxic concentrations (e.g., 0.5, 1 µM) or vehicle control to the medium.

-

Sphere Formation: Incubate the plates for 7-10 days to allow for the formation of colonospheres.

-

Sphere Counting: Count the number of spheres with a diameter greater than a certain threshold (e.g., 50 µm).

-

Data Analysis: Calculate the Sphere Forming Unit (SFU) percentage: (Number of spheres / Number of cells seeded) x 100.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound is a novel diiminoquinone analogue with significant pharmacological potential as an anticancer agent, particularly for colorectal cancer. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the downregulation of critical oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The ability of this compound to target the cancer stem cell population addresses a critical unmet need in oncology drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to further elucidate the therapeutic potential of this compound and similar compounds.

References

- 1. Diallyl trisulfide inhibits migration, invasion and angiogenesis of human colon cancer HT-29 cells and umbilical vein endothelial cells, and suppresses murine xenograft tumour growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting BRD3 eradicates nuclear TYRO3-induced colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on DIQ3 Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early-stage research concerning the anticancer properties of the novel diiminoquinone compound, DIQ3. The information presented herein is synthesized from foundational in vitro studies on colorectal and prostate cancer cell lines. This document details the quantitative effects of this compound on cancer cell viability and behavior, outlines the experimental methodologies employed in these seminal studies, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The anticancer activity of this compound has been quantified through various assays, primarily on human colorectal cancer (CRC) cell lines HCT116 and HT29, and prostate cancer (PCa) cell lines PC3 and DU145. The data consistently demonstrates a dose- and time-dependent inhibitory effect on cancer cell proliferation and survival.

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cells

| Cell Line | Concentration (µM) | Exposure Time (h) | Inhibition of Cell Proliferation (%) | IC50 (µM) |

| HCT116 | 4 | 24 | >30% | ~4 |

| 48 | >50% | |||

| 72 | >50% | |||

| HT29 | 4 | 24 | >30% | ~4 |

| 48 | >50% | |||

| 72 | >50% | |||

| Data synthesized from studies demonstrating significant inhibition of proliferation at micromolar concentrations. The IC50 was determined to be approximately 4 µmol/L in both HCT116 and HT29 cell lines.[1] |

Table 2: Effects of this compound on Colorectal Cancer Cell Migration and Invasion

| Cell Line | Assay | Treatment Condition | Observation |

| HCT116 | Wound Healing | This compound (IC50) | >70% inhibition of wound closure at 72h |

| HT29 | Wound Healing | This compound (IC50) | >70% inhibition of wound closure at 72h |

| HCT116 | Invasion Assay | This compound (IC50) | Remarkable decrease in invasive cells (<2-fold) at 72h |

| HT29 | Invasion Assay | This compound (IC50) | Remarkable decrease in invasive cells (<2-fold) at 72h |

| This compound significantly impairs the migratory and invasive capabilities of colorectal cancer cells.[1] |

Table 3: Impact of this compound on Cancer Stem Cell Properties

| Cell Line/Model | Assay | Concentration (µM) | Effect |

| HCT116 | Sphere Formation | 0.1 | Significant inhibition of sphere forming unit (SFU) |

| HT29 | Sphere Formation | 1 (sub-toxic) | Reduced sphere-forming and self-renewal ability |

| PC3 (Prostate) | Prostatosphere Formation | 1 (sub-toxic) | Reduced formation ability and size |

| DU145 (Prostate) | Prostatosphere Formation | 1 (sub-toxic) | Reduced formation ability and size |

| Patient-Derived Organoids (Colon) | Organoid Growth | Not specified | Highly significant decrease in count and size |

| Patient-Derived Organoids (Prostate) | Organoid Growth | 1 (sub-toxic) | Significant decrease in count and size |

| This compound demonstrates potent activity against cancer stem-like cells by inhibiting their self-renewal capacity and the growth of patient-derived tumor organoids.[1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research on this compound.

Cell Proliferation and Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human colorectal cancer cell lines (HCT116, HT29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 4, and 10 µmol/L) or vehicle control (DMSO, <0.1%) for different time points (24, 48, and 72 hours).

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This method is used to study directional cell migration in vitro.

-

Cell Seeding: Cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Washing: The wells are gently washed with PBS to remove detached cells.

-

Treatment: The cells are then incubated with fresh media containing this compound at its IC50 concentration or a vehicle control.

-

Imaging: Images of the scratch are captured at different time points (e.g., 0, 24, 48, and 72 hours) using a microscope.

-

Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated relative to the initial scratch area.

Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

-

Cell Preparation: A single-cell suspension of cancer cells is prepared.

-

Seeding: Cells are seeded at a low density (e.g., 1000 cells/well) in ultra-low attachment 96-well plates.

-

Culture Medium: The cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of undifferentiated cells.

-

Treatment: this compound at sub-toxic concentrations (e.g., 0.1 or 1 µmol/L) or a vehicle control is added to the culture medium.

-

Sphere Formation: The plates are incubated for 7-14 days to allow for the formation of spheres (spheroids).

-

Quantification: The number and size of the spheres are quantified using a microscope. Sphere-forming efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound are attributed to its ability to downregulate key oncogenic signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound's efficacy.

Caption: this compound-mediated downregulation of oncogenic signaling pathways.

Caption: Postulated mechanism of this compound action on key signaling nodes.

References

- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of DIQ3: A Technical Guide for Drug Development Professionals

Introduction

DIQ3, a novel diiminoquinone derivative, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of human colorectal cancer.[1][2] Its ability to inhibit cell proliferation, migration, and invasion, while inducing apoptosis, underscores its therapeutic potential.[1] Mechanistic studies have revealed that this compound perturbs key oncogenic signaling pathways, including Wnt/β-catenin, AKT, and ERK.[1] This technical guide provides a comprehensive framework for the identification and validation of the direct molecular targets of this compound, a critical step in its development as a targeted cancer therapy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the precise mechanism of action of novel therapeutic compounds.

Section 1: Target Identification Strategies for this compound

The process of identifying the specific molecular entities with which a small molecule interacts is known as target identification.[3] For a compound like this compound, a multi-pronged approach combining computational, biochemical, and cell-based methods is recommended to ensure robust and reliable results.

1.1. Affinity-Based Proteomics

Affinity-based proteomics aims to isolate target proteins based on their direct binding to a ligand of interest.

-

Experimental Protocol: Affinity Chromatography Pulldown Assay

-

Probe Synthesis: Synthesize a this compound analog functionalized with a linker and an affinity tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.

-

Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated magnetic beads or agarose resin.

-

Cell Lysate Preparation: Prepare total protein lysates from colorectal cancer cell lines (e.g., HCT116, HT29) that are sensitive to this compound treatment.

-

Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for the formation of protein-DIQ3 complexes. Include a control with beads alone or beads with a non-biotinylated this compound to identify non-specific binders.

-

Washing: Perform stringent washing steps to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Data Presentation: Potential this compound-Interacting Proteins

| Protein ID | Protein Name | Mass Spec Score | Cellular Function |

| Example: P35568 | GSK3B | High | Kinase, Wnt pathway |

| Example: P31749 | AKT1 | High | Kinase, PI3K pathway |

| Example: P27361 | MAPK3 (ERK1) | Medium | Kinase, MAPK pathway |

1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact colorectal cancer cells with this compound or a vehicle control (DMSO).

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

-

-

Visualization: CETSA Workflow

Caption: Workflow for CETSA to identify this compound target engagement.

1.3. Genetic Approaches

Genetic methods, such as CRISPR-based screening, can identify genes that modulate cellular sensitivity to a drug, thereby pointing to potential targets or pathway components.

-

Experimental Protocol: CRISPR-Cas9 Knockout Screen

-

Library Transduction: Introduce a genome-wide CRISPR knockout library into a this compound-sensitive cancer cell line.

-

Drug Selection: Treat the cell population with a sublethal dose of this compound.

-

Genomic DNA Extraction: Isolate genomic DNA from both this compound-treated and untreated cell populations.

-

Sequencing and Analysis: Amplify and sequence the guide RNA (gRNA) cassettes to determine their relative abundance in each population. Genes whose knockout confers resistance to this compound are considered potential targets or key pathway members.

-

Section 2: Target Validation

Once potential targets are identified, they must be validated to confirm their role in the biological effects of this compound.

2.1. In Vitro Validation

-

Experimental Protocol: Recombinant Protein Binding Assay

-

Protein Expression and Purification: Express and purify the recombinant candidate target protein.

-

Binding Assays: Perform in vitro binding assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of this compound to the purified protein.

-

-

Experimental Protocol: In Vitro Kinase Assay (if the target is a kinase)

-

Assay Setup: Set up a kinase reaction with the recombinant kinase, its substrate, and ATP.

-

This compound Treatment: Add varying concentrations of this compound to the reaction.

-

Activity Measurement: Measure the kinase activity by quantifying substrate phosphorylation. A dose-dependent decrease in activity confirms this compound-mediated inhibition.

-

-

Data Presentation: In Vitro Validation Data

| Target Protein | Binding Affinity (Kd) | IC50 (Kinase Assay) |

| Example: GSK3B | 50 nM | 100 nM |

| Example: AKT1 | 200 nM | 500 nM |

2.2. Cellular Validation

-

Experimental Protocol: Target Knockdown/Knockout

-

Gene Silencing: Use siRNA or CRISPR-Cas9 to knockdown or knockout the expression of the candidate target gene in cancer cells.

-

Phenotypic Analysis: Assess whether the loss of the target protein phenocopies the effects of this compound treatment (e.g., reduced proliferation, induction of apoptosis).

-

Rescue Experiment: In knockout cells, express a mutated version of the target that does not bind this compound. If this rescues the this compound-induced phenotype, it provides strong evidence for on-target activity.

-

-

Visualization: this compound Signaling Pathway Perturbation

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

The systematic approach detailed in this guide, encompassing target identification through proteomic and genetic screens, followed by rigorous in vitro and cellular validation, will be instrumental in elucidating the precise molecular targets of this compound. A thorough understanding of its mechanism of action is paramount for the continued development of this compound as a targeted anti-cancer therapeutic and for the identification of patient populations most likely to benefit from its administration.

References

- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Notes and Protocols for DIQ3 in 2D Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DIQ3, a novel diiminoquinone compound, in various 2D cell culture assays. This compound has demonstrated significant anticancer effects, particularly against colorectal cancer cell lines, by inhibiting cell proliferation, inducing apoptosis, and targeting cancer stem cells.[1][2][3][4]

Introduction to this compound

This compound is a synthetic heterocyclic compound that has emerged as a promising agent in cancer research.[5][6] Studies have shown its efficacy in reducing the viability of cancer cells at concentrations that are not toxic to normal cells.[5][6] Its mechanism of action involves the modulation of key oncogenic signaling pathways, making it a subject of interest for therapeutic development.[1][2][4][7]

Mechanism of Action:

This compound exerts its anticancer effects through the downregulation of several critical signaling pathways involved in cell survival, proliferation, and stemness, including:

-

β-catenin pathway: Inhibition of this pathway is crucial in targeting cancer stem cells.[1][7]

-

AKT pathway: Downregulation of AKT signaling contributes to the induction of apoptosis.[1][7]

-

ERK pathway: Inhibition of the ERK pathway plays a role in suppressing cell proliferation.[1][7]

This compound has also been shown to induce cell cycle arrest, leading to an accumulation of cells in the sub-G1 phase, and to promote apoptosis.[1][2]

Data Summary

The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value | Time Point | Reference |

| HCT116 | Colorectal Carcinoma | MTT | ~4 µM | 72h | [3] |

| HT29 | Colorectal Adenocarcinoma | MTT | ~4 µM | 72h | [3] |

Signaling Pathway Modulated by this compound

The following diagram illustrates the key signaling pathways affected by this compound treatment in cancer cells.

Caption: this compound inhibits key oncogenic signaling pathways.

Experimental Protocols

The following are detailed protocols for common 2D cell culture assays to evaluate the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours of cell seeding, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specific time (e.g., 48 or 72 hours).[2]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time points.

-

Cell Harvesting and Fixation: Harvest the cells as described in the apoptosis assay protocol. Wash the cell pellet with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[2]

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anticancer effects of this compound in 2D cell culture.

Caption: Workflow for assessing this compound in 2D cell culture.

Note on KIF15

While the initial query mentioned this compound as a selective inhibitor of KIF15, the available scientific literature predominantly characterizes this compound as a diiminoquinone compound with anticancer effects mediated through the inhibition of β-catenin, AKT, and ERK signaling pathways.[1][4][7] Kinesin family member 15 (KIF15) is indeed a crucial motor protein involved in mitotic spindle formation and is considered a therapeutic target in cancer.[8][9] Inhibition of KIF15 has been shown to suppress cancer cell proliferation and induce apoptosis, often through modulation of the MEK-ERK and PI3K-AKT signaling pathways.[10][11] However, based on the reviewed literature, a direct link between this compound and the inhibition of KIF15 has not been established. Researchers interested in KIF15 inhibition should refer to literature on specific KIF15 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 5. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-(5-Imino-5 H-isoquinolones[3,4- b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KIF15 promotes the development and progression of chordoma via activating PI3K-AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DIQ3 Treatment in 3D Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the treatment of three-dimensional (3D) organoid models with the novel diiminoquinone compound, DIQ3. This compound has demonstrated potent anticancer effects in colorectal cancer (CRC) models by targeting cancer stem cells (CSCs) and key oncogenic signaling pathways.[1][2] These application notes are designed to guide researchers in utilizing this compound for preclinical drug evaluation in patient-derived and cell-line-derived organoids.

Organoids, as self-organizing 3D structures, recapitulate the complex architecture and heterogeneity of in vivo tumors, offering a more physiologically relevant model for drug screening compared to traditional 2D cell cultures.[3][4] This protocol outlines the procedures for organoid culture, this compound treatment, and subsequent analysis of viability, apoptosis, and signaling pathway modulation.

Mechanism of Action of this compound

This compound exerts its anticancer effects by targeting crucial signaling pathways implicated in cancer cell proliferation, survival, and stemness. Specifically, this compound has been shown to downregulate the Wnt/β-catenin, PI3K/AKT, and MAPK/ERK signaling pathways.[1][2]

Caption: this compound inhibits Wnt/β-catenin, PI3K/AKT, and MAPK/ERK signaling pathways.

Experimental Protocols

Patient-Derived Organoid (PDO) Culture and Maintenance

This protocol is adapted from established methods for generating and maintaining colorectal cancer organoids.[3]

Materials:

-

Fresh colorectal tumor tissue

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12 medium

-

Matrigel® Matrix

-

Organoid Growth Medium (see recipe below)

-

6-well and 96-well culture plates

-

Cell recovery solution

Organoid Growth Medium Recipe:

-

Advanced DMEM/F12

-

1x GlutaMAX™

-

1x HEPES

-

1x Penicillin-Streptomycin

-

1x B27™ Supplement

-

1x N2 Supplement

-

1.25 mM N-Acetylcysteine

-

50 ng/mL Human EGF

-

100 ng/mL Human Noggin

-

500 ng/mL Human R-spondin1

-

10 µM Y-27632

Procedure:

-

Tissue Digestion: Mince fresh tumor tissue and digest with Gentle Cell Dissociation Reagent to obtain a single-cell suspension.

-

Matrigel Embedding: Resuspend the cell pellet in Matrigel® on ice. Plate 40 µL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.

-

Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.

-

Culture: Add 2 mL of Organoid Growth Medium to each well. Culture at 37°C and 5% CO2.

-

Maintenance: Change the medium every 2-3 days.

-

Passaging: When organoids become dense and the lumen darkens (typically every 7-10 days), passage them by mechanically disrupting the Matrigel domes, collecting the organoids, and re-plating them at a 1:3 to 1:5 ratio.

This compound Treatment of 3D Organoids

Materials:

-

Established organoid cultures in 96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Organoid Growth Medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seeding for Assay: Plate organoids in 5 µL Matrigel domes in a 96-well plate.[5]

-

Drug Preparation: Prepare serial dilutions of this compound in Organoid Growth Medium. A final concentration range of 0.1 µM to 10 µM is recommended for initial screening. Ensure the final DMSO concentration does not exceed 0.1%.

-

Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the this compound-containing medium or control medium (with 0.1% DMSO).

-

Incubation: Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

Caption: Workflow for this compound treatment and analysis in 3D organoid models.

Cell Viability Assay

The CellTiter-Glo® 3D Cell Viability Assay is recommended for quantifying ATP, an indicator of metabolically active cells.[6]

Procedure:

-

Equilibrate the 96-well plate and CellTiter-Glo® 3D Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Apoptosis Assay

Apoptosis can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or high-content imaging.[4][7]

Procedure for Imaging:

-

Wash organoids gently with PBS.

-

Add Annexin V-FITC and PI staining solution to the wells.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Acquire images using a high-content imaging system. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive, and late apoptotic/necrotic cells will be positive for both Annexin V and PI.

High-Content Imaging and Analysis

High-content imaging allows for the quantitative analysis of morphological changes and protein expression within the 3D organoid structure.[8][9]

Procedure:

-

Fixation and Permeabilization: Fix organoids with 4% paraformaldehyde and permeabilize with 0.5% Triton™ X-100.

-

Immunofluorescence Staining: Block with 5% BSA and incubate with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved Caspase-3 for apoptosis, or pathway-specific markers like phosphorylated ERK). Follow with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Imaging: Acquire z-stack images using a confocal microscope or high-content imaging system.[10]

-

Image Analysis: Use image analysis software to quantify organoid size, number, and fluorescence intensity of stained markers.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Organoid Viability

| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |

| 0 (Control) | 150,000 | 12,000 | 100% |

| 0.1 | 135,000 | 10,500 | 90% |

| 1.0 | 82,500 | 7,800 | 55% |

| 5.0 | 37,500 | 4,200 | 25% |

| 10.0 | 15,000 | 2,100 | 10% |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Morphological and Apoptotic Response to this compound Treatment

| Treatment | Average Organoid Diameter (µm) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 Intensity (Arbitrary Units) |

| Control (0.1% DMSO) | 250 | 5% | 150 |

| This compound (1 µM) | 150 | 35% | 600 |

| 5-Fluorouracil (Positive Control) | 120 | 45% | 750 |

Note: Data are hypothetical and for illustrative purposes. A sub-toxic dose of 1 µmol/L of DIQ has been shown to significantly reduce the count and size of patient-derived organoids.[1][7]

Conclusion

This protocol provides a comprehensive framework for evaluating the efficacy of this compound in 3D organoid models. The use of patient-derived organoids in conjunction with these detailed methodologies can provide valuable insights into the therapeutic potential of this compound and aid in the development of personalized cancer therapies. The quantitative assays and high-content imaging approaches described will allow for a robust assessment of this compound's impact on organoid viability, apoptosis, and key signaling pathways.

References

- 1. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. The Multifaceted Role of Human Dickkopf-3 (DKK-3) in Development, Immune Modulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (this compound) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Imaging-Based Machine Learning Analysis of Patient-Derived Tumor Organoid Drug Response [frontiersin.org]

Preparing DIQ3 Stock Solutions for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction